![molecular formula C14H19N3O2 B13497049 tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate: is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various cyclization reactions. The amino group is then introduced via nucleophilic substitution or reductive amination. The tert-butyl ester group is often added in the final steps to protect the carboxyl group during the synthesis .

Chemical Reactions Analysis

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine core.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of various drugs.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

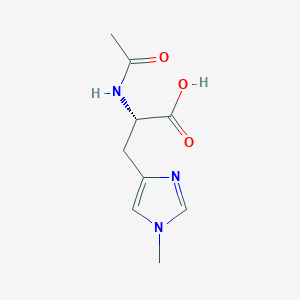

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused bicyclic structure and have similar applications in medicinal chemistry.

1H-pyrrolo[2,3-c]pyridines: These are structurally similar but differ in the position of the nitrogen atom in the pyridine ring.

tert-Butyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate: This compound has a similar tert-butyl ester group but features an imidazole ring instead of a pyrrolo[2,3-b]pyridine core.

Each of these compounds has unique properties and applications, making them valuable tools in different areas of research.

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)11(15)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7,15H2,1-3H3,(H,16,17) |

InChI Key |

HUDKHYYXQMLJBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=C1C=CC=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)

![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)

![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)

![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)